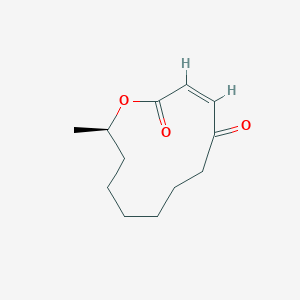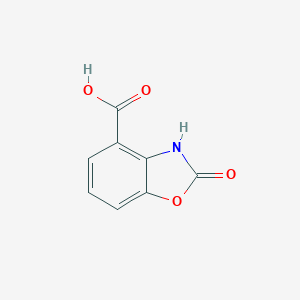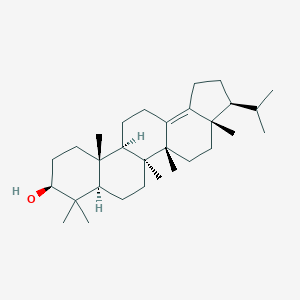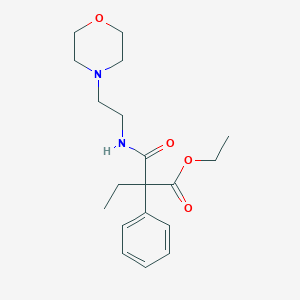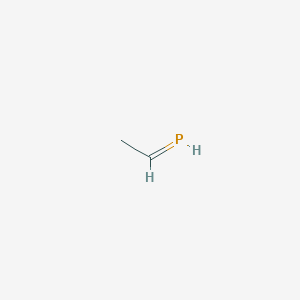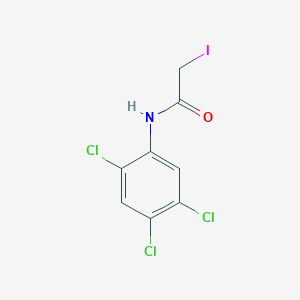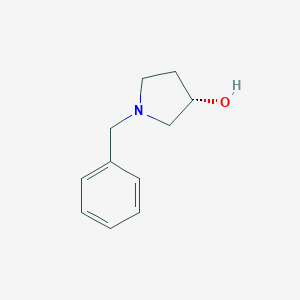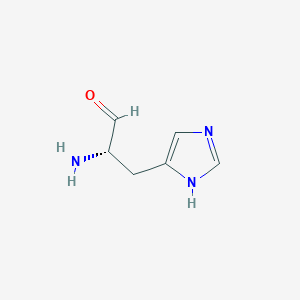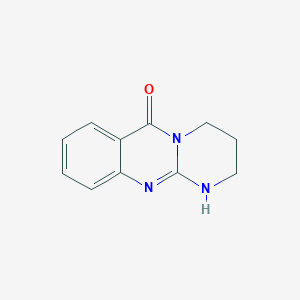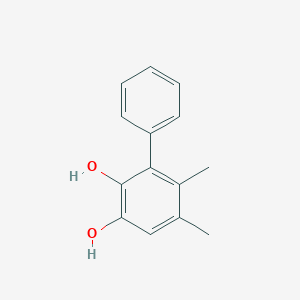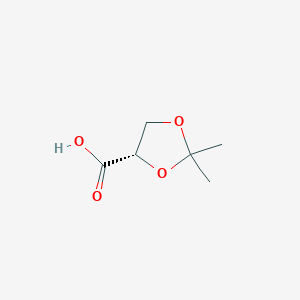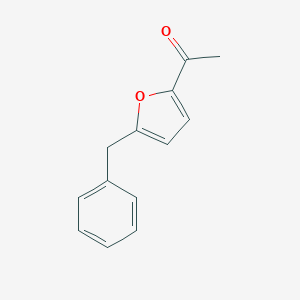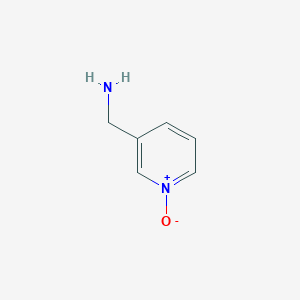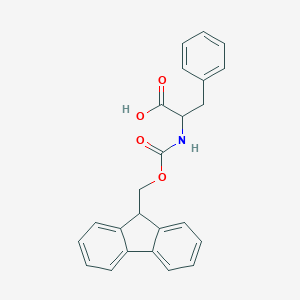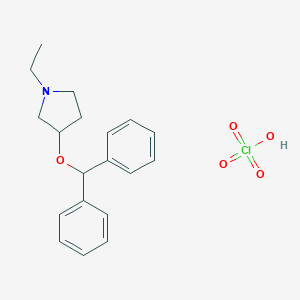
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEM or MEM-Cl and is a highly stable and water-soluble salt.
作用机制
The mechanism of action of Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate is related to its ability to block ion channels and receptors. This compound has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. It also blocks the AMPA receptor, which is involved in the regulation of synaptic transmission and plasticity.
生化和生理效应
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate has various biochemical and physiological effects, including the inhibition of glutamate release and the modulation of synaptic plasticity. It has been shown to reduce the excitability of neurons and to protect against excitotoxicity, which is a pathological process that can lead to neuronal damage and death.
实验室实验的优点和局限性
The advantages of using Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate in lab experiments include its high stability, water solubility, and selectivity for ion channels and receptors. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the use of Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate in scientific research. One potential direction is the study of its effects on synaptic plasticity and learning and memory processes. Another direction is the investigation of its potential therapeutic applications for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the development of new derivatives and analogs of Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate may lead to the discovery of more potent and selective compounds for use in scientific research.
合成方法
The synthesis method for Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate involves the reaction of 3-(diphenylmethoxy)-1-ethylpyrrolidine with perchloric acid. This reaction results in the formation of a highly stable and water-soluble salt, which can be easily purified and used for various research purposes.
科学研究应用
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate has various scientific research applications, including but not limited to the study of ion channels, neurotransmitters, and receptors. This compound is widely used in patch-clamp experiments to study the electrophysiological properties of ion channels and receptors. It is also used in the study of synaptic transmission and the effects of neurotransmitters on neuronal activity.
属性
CAS 编号 |
102584-45-2 |
|---|---|
产品名称 |
Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate |
分子式 |
C19H24ClNO5 |
分子量 |
381.8 g/mol |
IUPAC 名称 |
3-benzhydryloxy-1-ethylpyrrolidine;perchloric acid |
InChI |
InChI=1S/C19H23NO.ClHO4/c1-2-20-14-13-18(15-20)21-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;2-1(3,4)5/h3-12,18-19H,2,13-15H2,1H3;(H,2,3,4,5) |
InChI 键 |
RCXPWTASCPSCQU-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
规范 SMILES |
CCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
同义词 |
3-benzhydryloxy-1-ethyl-pyrrolidine perchlorate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



